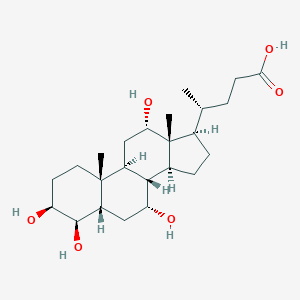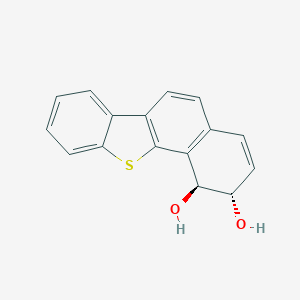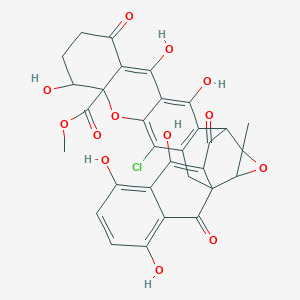
3-(4-Nitrophenoxy)-2-(S-glutathionyl)-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Nitrophenoxy)-2-(S-glutathionyl)-1-propanol, also known as NPPB, is a chemical compound that has been widely studied in scientific research for its various biochemical and physiological effects. NPPB is a potent inhibitor of chloride channels and is commonly used in laboratory experiments to investigate the roles of chloride channels in various physiological processes.
Mécanisme D'action
3-(4-Nitrophenoxy)-2-(S-glutathionyl)-1-propanol is a potent inhibitor of chloride channels and acts by binding to the channel pore and blocking chloride ion transport. This compound has been shown to inhibit various types of chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, the volume-sensitive outwardly rectifying (VSOR) chloride channel, and the Ca2+-activated chloride channel (CaCC).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of chloride channels by this compound has been shown to reduce cell volume, decrease intracellular pH, and alter membrane potential. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Nitrophenoxy)-2-(S-glutathionyl)-1-propanol is a potent and selective inhibitor of chloride channels and has been extensively used in laboratory experiments to investigate the roles of chloride channels in various physiological processes. However, this compound has some limitations, including its potential toxicity and non-specific effects on other ion channels.
Orientations Futures
Future research on 3-(4-Nitrophenoxy)-2-(S-glutathionyl)-1-propanol should focus on its potential therapeutic applications, including its use as a treatment for cystic fibrosis, hypertension, and cancer. Further studies should also investigate the structure-activity relationship of this compound and its analogs to identify more potent and selective inhibitors of chloride channels. Additionally, research should be conducted to investigate the potential side effects of this compound and its analogs on other ion channels and cellular processes.
Méthodes De Synthèse
The synthesis of 3-(4-Nitrophenoxy)-2-(S-glutathionyl)-1-propanol involves the reaction of 4-nitrophenol with 3-chloro-2-hydroxypropyl sulfonate, followed by the addition of glutathione. The resulting product is then purified by column chromatography to obtain this compound in its pure form.
Applications De Recherche Scientifique
3-(4-Nitrophenoxy)-2-(S-glutathionyl)-1-propanol has been extensively used in scientific research to investigate the roles of chloride channels in various physiological processes. Chloride channels are important regulators of ion transport in cells and play a critical role in the regulation of cell volume, membrane potential, and pH. This compound has been used to study the function of chloride channels in various tissues, including the heart, lungs, and kidneys.
Propriétés
Numéro CAS |
134564-85-5 |
|---|---|
Formule moléculaire |
C19H26N4O11S |
Poids moléculaire |
518.5 g/mol |
Nom IUPAC |
(2R)-2-[[(4S)-4-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-3-hydroxy-3-(hydroxymethyl)-4-(4-nitrophenoxy)-2-(sulfanylmethyl)butanoic acid |
InChI |
InChI=1S/C19H26N4O11S/c20-7-15(26)21-13(16(27)28)5-6-14(25)22-19(10-35,17(29)30)18(31,8-24)9-34-12-3-1-11(2-4-12)23(32)33/h1-4,13,24,31,35H,5-10,20H2,(H,21,26)(H,22,25)(H,27,28)(H,29,30)/t13-,18?,19-/m0/s1 |
Clé InChI |
VEVMUSLHHIEHRV-IMWIMMFESA-N |
SMILES isomérique |
C1=CC(=CC=C1[N+](=O)[O-])OCC(CO)([C@](CS)(C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)CN)O |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(CO)(C(CS)(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CN)O |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OCC(CO)(C(CS)(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CN)O |
Synonymes |
3-(4-nitrophenoxy)-2-(S-glutathionyl)-1-propanol 3-NPGP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid](/img/structure/B238452.png)
![[5-(2,3-Dimethylbutanoyloxy)-13-dodecanoyloxy-6,7-dihydroxy-3,12,12,15-tetramethyl-16-oxo-4-oxapentacyclo[8.5.1.01,6.03,5.011,13]hexadec-8-en-8-yl]methyl hexadecanoate](/img/structure/B238457.png)
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B238460.png)
![4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid](/img/structure/B238463.png)

![4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B238471.png)

![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B238476.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B238479.png)


![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)

![3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238513.png)